7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Catalog No.
S13561944
CAS No.
M.F
C10H9BrO3
M. Wt
257.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-on...

Product Name

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

IUPAC Name

7-bromo-3-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

InChI

InChI=1S/C10H9BrO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

ORJDTOFQPWOJIH-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC(=C2)Br

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a methoxy group attached to a benzopyran framework. This compound has garnered interest in various fields of research due to its potential biological activities and chemical reactivity. It is represented by the molecular formula C10H9BrO2C_{10}H_{9}BrO_{2} and has a CAS number of 1187828-95-0. The presence of the bromine atom and methoxy group contributes to its distinctive properties, setting it apart from other benzopyran derivatives .

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The carbonyl group within the benzopyran ring can be reduced to form alcohols, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The reactions involving 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can yield various products:

  • Substitution: Formation of 7-substituted derivatives.
  • Oxidation: Production of 3-methoxy-4-oxo-2H-1-benzopyran-4-carboxylic acid.
  • Reduction: Generation of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol.

The biological activity of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has been the subject of research due to its potential therapeutic effects. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: It may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Research indicates potential activity against various cancer cell lines, possibly through mechanisms involving enzyme inhibition or modulation of signaling pathways.

The synthesis of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. This can be achieved using bromine or N-bromosuccinimide as brominating agents in organic solvents such as dichloromethane or chloroform at room temperature. In an industrial context, optimization of reaction conditions such as temperature and reagent concentration can enhance yield and efficiency .

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several applications across different fields:

  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.
  • Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
  • Pharmaceutical Development: Explored as a candidate for therapeutic agents targeting specific diseases.
  • Material Science: Employed in the development of new materials and dyes due to its unique chemical properties .

Studies on the interactions of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one with biological targets have shown that it may bind to specific enzymes and receptors. For instance, it may inhibit certain kinases or modulate G-protein coupled receptors (GPCRs), which are critical in various signaling pathways. These interactions are essential for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. Here are some notable examples:

Compound NameKey DifferencesPotential Impact
7-Bromo-3,4-dihydro-2H-1-benzopyran-4-oneLacks methoxy groupMay exhibit different biological activity
3-Methoxy-3,4-dihydro-2H-benzopyranLacks bromine atomAffects binding affinity to molecular targets
7-Bromo-3,3-dimethyl-3,4-dihydrobenzopyranContains additional methyl groupsAlters steric and electronic properties

Uniqueness

The unique combination of both bromine and methoxy groups in 7-Bromo-3-methoxy-3,4-dihydro-2H-benzopyran-4-one contributes to its distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential applications in various scientific fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

255.97351 g/mol

Monoisotopic Mass

255.97351 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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